4-Ethyl-1,3-thiazole-5-carboxylate
Description
4-Ethyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an ethyl group at the 4-position and an ester (carboxylate) group at the 5-position. Thiazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This compound’s structure allows for versatile modifications, making it a scaffold for synthesizing derivatives with tailored pharmacological profiles .
Properties
Molecular Formula |
C6H6NO2S- |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-ethyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9)/p-1 |
InChI Key |
JUJNNKYDFBHNOW-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(SC=N1)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis via Ethyl 2-Chloroacetoacetate and Ammonium Dithiocarbamate
A patented method describes the preparation of ethyl 4-methyl-1,3-thiazole-5-carboxylate, which can be adapted for the ethyl-substituted analogue with modifications. The key steps are:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Ethyl 2-chloroacetoacetate (0.61 mol), ammonium dithiocarbamate (0.64 mol), ethanol solvent, room temperature, 5 hours stirring | Formation of ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate intermediate via cyclization | Reaction monitored by TLC; product isolated by crystallization with hexane and water |
| 2 | Intermediate from step 1, acetic acid solvent, 0–5 °C, addition of 30% hydrogen peroxide, stirring 1 hour, neutralization with sodium carbonate, stirring at 25 °C for 1 hour | Desulfurization reaction converting thioxo intermediate to ethyl 4-methyl-1,3-thiazole-5-carboxylate | Total yield reported as 85%; product used without further purification |
This method emphasizes mild conditions and efficient crystallization to yield high-purity thiazole carboxylates.
Preparation of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate (Precursor)
Another approach involves the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be alkylated to introduce the ethyl group at the 4-position. The process includes:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Ethanol solvent with 10–35% ethyl acetate, thiourea, sodium carbonate (weight ratio 0.01–0.1 relative to ethyl 2-chloroacetoacetate) | Preparation of reaction medium | |
| 2 | Warm to 40–55 °C, dropwise addition of ethyl 2-chloroacetoacetate, heat to 60–70 °C, maintain for 5–5.5 hours | Cyclization to form thiazole ring | |
| 3 | Distillation to remove solvent, cooling, filtration | Isolation of crude product | |
| 4 | Addition to water, pH adjustment to 9–10 with caustic soda, stirring 0.5 hours | Precipitation and purification | |
| 5 | Filtration and vacuum drying | Final product: ethyl 2-amino-4-methylthiazole-5-carboxylate | Yield >98%, melting point 172–173 °C |
This method offers a short reaction time, low temperature, and high yield, suitable for scale-up.
Alkylation to Introduce the 4-Ethyl Group
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate can be synthesized by alkylation of ethyl 2-amino-1,3-thiazole-4-carboxylate with ethyl iodide under reflux in ethanol. Industrial processes may use continuous flow reactors with catalysts to optimize yield and purity. Typical reaction conditions involve:
- Refluxing the amino-thiazole intermediate with ethyl iodide in ethanol.
- Using bases or catalysts to facilitate nucleophilic substitution.
- Purification by crystallization or chromatography.
This step is critical to achieve the ethyl substitution at the 4-position.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization with ammonium dithiocarbamate + desulfurization | Ethyl 2-chloroacetoacetate, ammonium dithiocarbamate, H2O2 | Room temp stirring + 0–5 °C desulfurization | ~85% | Mild conditions, simple purification | Limited to methyl substitution without further alkylation |
| Thiourea and sodium carbonate mediated cyclization | Ethanol/ethyl acetate solvent, thiourea, sodium carbonate, ethyl 2-chloroacetoacetate | 40–70 °C, 5+ hours | >98% (for amino intermediate) | High yield, scalable, low temp | Requires additional alkylation step for ethyl substitution |
| Alkylation of amino-thiazole intermediate | Ethyl iodide, ethanol, reflux | Reflux under catalytic/base conditions | Variable, optimized industrially | Direct ethyl introduction, adaptable to flow chemistry | Requires pure intermediate, potential side reactions |
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The C-5 position of the thiazole ring is susceptible to electrophilic substitution due to the electron density provided by the sulfur atom.
Nucleophilic Substitution: The C-2 position can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are utilized.
Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Ethyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and antitumor agent.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Ethyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares 4-Ethyl-1,3-thiazole-5-carboxylate with structurally related thiazole derivatives:
Key Research Findings
Impact of Substituents on Activity
- Ethyl vs. For instance, 4-ethyl derivatives show higher metabolic stability in vivo than methyl analogs .
- Hydroxy and Aromatic Groups : Hydroxy or phenyl groups at C2/C4 (e.g., Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate) increase polarity, enhancing solubility and target interaction in LAT inhibition .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Ethyl-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The ester group in thiazole derivatives is typically synthesized via cyclocondensation of thioureas with α-halo ketones or esters. For this compound analogs, hydrolysis under acidic (6M HCl, 80–90°C) or basic (10% NaOH in aqueous ethanol) conditions yields carboxylic acid derivatives with 78–90% efficiency. Solvent choice (e.g., THF for alkylation) and catalysts (e.g., NaH for deprotonation) critically impact reaction selectivity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns (e.g., ethyl vs. methyl groups at position 4). Infrared (IR) spectroscopy identifies carbonyl (C=O) and thiazole ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular formulas. X-ray crystallography (using SHELX software for refinement) resolves ambiguities in stereochemistry and crystal packing .
Q. How does the ethyl substituent at position 4 influence the compound's solubility and reactivity?
- Methodological Answer : The ethyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability in biological assays. Reactivity studies show that electron-donating groups (e.g., ethyl) at position 4 stabilize the thiazole ring against oxidation, whereas electron-withdrawing groups (e.g., nitro) increase susceptibility to nucleophilic attack at the ester moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies often arise from variations in substituent effects. For example, fluorophenoxy or bromo substituents at position 2 enhance antitumor activity (IC₅₀ < 10 μM in prostate cancer cells), while methyl groups may reduce potency. Systematic comparisons using isogenic cell lines and standardized assay protocols (e.g., MTT assays at 48h incubation) are critical .
Q. What computational strategies are effective for predicting the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Quantitative SAR (QSAR) models incorporating Hammett constants (σ) for substituent electronic effects and logP values for lipophilicity predict antimicrobial and anticancer activities. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like EGFR or bacterial topoisomerases. Density Functional Theory (DFT) calculations optimize geometry for synthetic feasibility .
Q. How can crystallographic data address inconsistencies in spectral assignments for thiazole derivatives?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks for ethyl and methyl groups) are resolved via single-crystal X-ray diffraction. SHELXL refinement confirms bond lengths and angles, while ORTEP-3 visualizes thermal ellipsoids to assess disorder. For example, a 1.48 Å C–S bond length in the thiazole ring confirms aromaticity, distinguishing it from non-planar analogs .
Q. What experimental designs optimize the synthesis of this compound for high-throughput medicinal chemistry?
- Methodological Answer : Flow chemistry systems reduce reaction times (e.g., from 24h to 2h for bromo-substituted analogs) by maintaining precise temperature and mixing. Parallel synthesis arrays with diverse α-halo esters (e.g., chloro, bromo) and thioureas enable rapid library generation. Automated purification (e.g., flash chromatography with gradient elution) ensures >95% purity for biological screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
